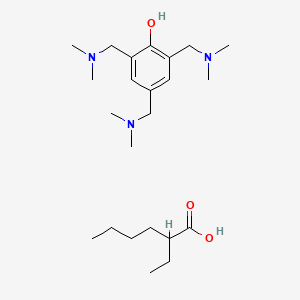
Einecs 257-154-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 257-154-9, also known as 2-ethylhexanoic acid, compound with 2,4,6-tris[(dimethylamino)methyl]phenol, is an organic compound. It is commonly used in various industries due to its unique chemical properties. The compound is formed by an esterification reaction between 2-ethylhexanoic acid and 2,4,6-tris[(dimethylamino)methyl]phenol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Einecs 257-154-9 involves the esterification of 2-ethylhexanoic acid with 2,4,6-tris[(dimethylamino)methyl]phenol. This reaction typically occurs in the presence of solvents such as toluene or ethanol. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials are combined in large reactors, and the reaction is carried out under controlled conditions to maximize yield and purity. After the reaction, the product is purified through filtration, crystallization, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Einecs 257-154-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Einecs 257-154-9 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds used to treat infections and other diseases.
Industry: The compound is employed as a stabilizer for certain polymers and as a curing agent for rubber.
Mecanismo De Acción
The mechanism of action of Einecs 257-154-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Einecs 257-154-9 can be compared with other similar compounds, such as:
2-ethylhexanoic acid: This compound shares a similar structure but lacks the tris[(dimethylamino)methyl]phenol component.
2,4,6-tris[(dimethylamino)methyl]phenol: This compound is another component of this compound and has distinct properties and applications.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and physical properties that are not present in its individual components .
Propiedades
Número CAS |
51365-70-9 |
|---|---|
Fórmula molecular |
C23H43N3O3 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10) |
Clave InChI |
KKQQXMRXGMYUPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Números CAS relacionados |
4572-95-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


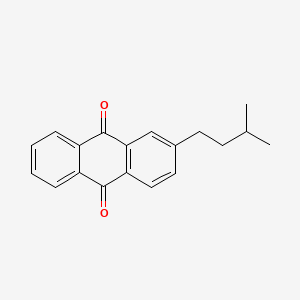
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
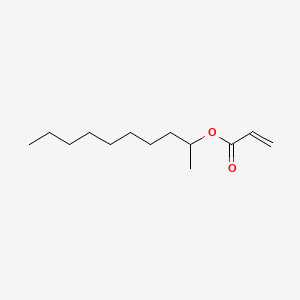

ammonium methyl sulfate](/img/structure/B13757663.png)


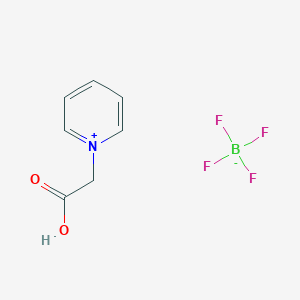
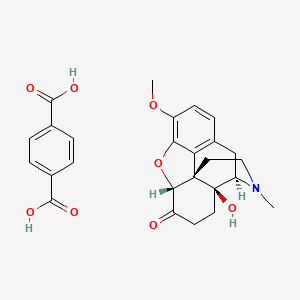

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

